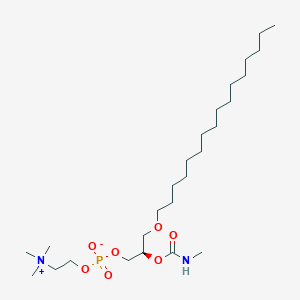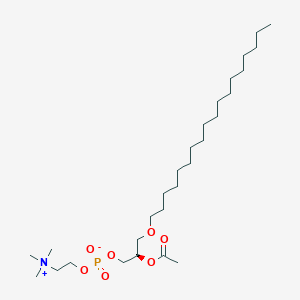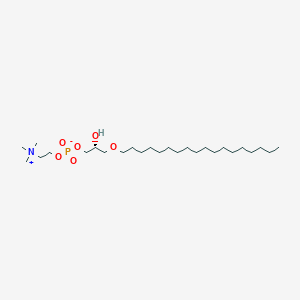![molecular formula C16H22Cl2N2 B163737 3,3',5,5'-Tétraméthyl-[1,1'-biphényl]-4,4'-diamine dihydrochlorure hydraté CAS No. 207738-08-7](/img/structure/B163737.png)
3,3',5,5'-Tétraméthyl-[1,1'-biphényl]-4,4'-diamine dihydrochlorure hydraté
Vue d'ensemble
Description
Le chlorhydrate de 3,3’,5,5’-tétraméthylbenzidine, communément appelé chlorhydrate de TMB, est un substrat chromogène largement utilisé dans les dosages biochimiques. Il est particulièrement connu pour son application dans les tests ELISA (Enzyme-Linked Immunosorbent Assay) et l’immunohistochimie. Le chlorhydrate de TMB est un solide blanc qui forme un liquide bleu-vert pâle en solution avec de l’acétate d’éthyle. Il est sensible à la lumière et doit être stocké à l’abri de la lumière directe du soleil .
Applications De Recherche Scientifique
TMB dihydrochloride is extensively used in various scientific research applications:
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de TMB implique son oxydation par les enzymes peroxydases en présence de peroxyde d’hydrogène. Le composé agit comme donneur d’hydrogène, ce qui conduit à la formation d’un complexe diimine-diamine. Ce complexe confère une couleur bleue à la solution, qui peut être quantifiée spectrophotométriquement. La réaction peut être stoppée par l’ajout d’un acide, tel que l’acide sulfurique, qui transforme la solution en jaune .
Composés similaires :
o-Phénylènediamine : Un autre substrat chromogène qui a été largement remplacé par le chlorhydrate de TMB en raison de sa nature non cancérigène.
Unicité du chlorhydrate de TMB :
Analyse Biochimique
Biochemical Properties
3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is known to interact with peroxidase, an enzyme involved in various biochemical reactions . The compound serves as a substrate for peroxidase, leading to the production of a soluble end product that is pale blue in color . This property makes it useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Cellular Effects
The cellular effects of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate are primarily related to its role as a peroxidase substrate . The compound’s high lipophilicity allows it to easily enter cells and organelles, where it can participate in peroxidase reactions . The resulting deep blue precipitate can often exceed the range of a single organelle, making TMB-d a useful tool for microscopic and ultrastructural studies of peroxidase and peroxidase-labeled neural projections .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate acts as a substrate for the enzyme peroxidase . The reaction produces a deep blue precipitate, which exposes the active site of the peroxidase, facilitating the oxidation reaction .
Temporal Effects in Laboratory Settings
It is known that the compound is stable, but moisture sensitive and may be light sensitive .
Metabolic Pathways
Its role as a peroxidase substrate suggests that it may be involved in the metabolic pathways of this enzyme .
Transport and Distribution
Its high lipophilicity suggests that it can easily penetrate cellular membranes .
Subcellular Localization
Its role as a peroxidase substrate and its high lipophilicity suggest that it can localize in various cellular compartments where peroxidase is present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate de TMB implique la synthèse de la 3,3’,5,5’-tétraméthylbenzidine suivie de sa conversion en sel de dihydrochlorure. La synthèse commence généralement par la nitration du 3,3’,5,5’-tétraméthylbiphényle, suivie d’une réduction en diamine correspondante. L’étape finale implique la formation du sel de dihydrochlorure par réaction de la diamine avec de l’acide chlorhydrique .
Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de TMB est produit en grandes quantités en utilisant des voies de synthèse similaires mais optimisées pour l’échelle. Le procédé implique un contrôle strict des conditions réactionnelles pour garantir une pureté et un rendement élevés. Le produit est souvent fourni sous forme de comprimés pour une utilisation facile en laboratoire .
Types de réactions :
Oxydation : Le chlorhydrate de TMB subit une oxydation en présence d’enzymes peroxydases, telles que la peroxydase de raifort, pour former un complexe diimine-diamine.
Réduction : Le composé peut agir comme donneur d’hydrogène dans la réduction du peroxyde d’hydrogène en eau.
Réactifs et conditions courantes :
Oxydation : Le peroxyde d’hydrogène et les enzymes peroxydases sont des réactifs couramment utilisés.
Réduction : La réaction de réduction implique l’utilisation d’agents réducteurs tels que le borohydrure de sodium.
Principaux produits :
Oxydation : Le principal produit est le complexe diimine-diamine, qui confère une couleur bleue à la solution.
Réduction : Le produit de réduction est l’eau, le chlorhydrate de TMB agissant comme donneur d’hydrogène.
4. Applications de recherche scientifique
Le chlorhydrate de TMB est largement utilisé dans diverses applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
o-Phenylenediamine: Another chromogenic substrate that has been largely replaced by TMB dihydrochloride due to its non-carcinogenic nature.
Uniqueness of TMB Dihydrochloride:
Propriétés
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRGZULARUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070067 | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-73-0, 207738-08-7 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


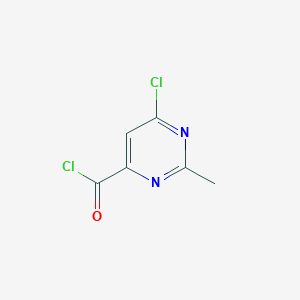
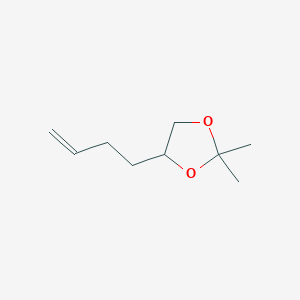
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
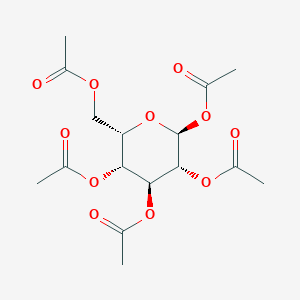

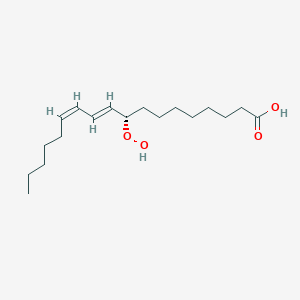
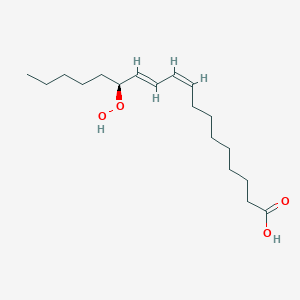
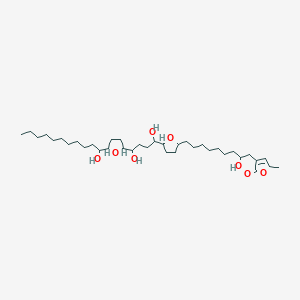
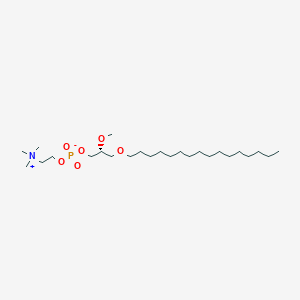

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
